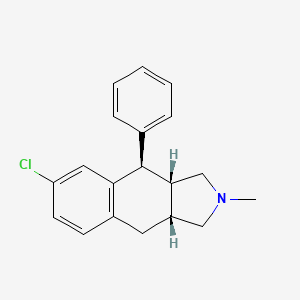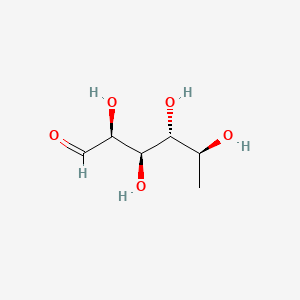
L-(-)-Fucose
概要
説明
L-(-)-Fucose (also known as L-fucopyranose) is a naturally occurring monosaccharide found in many organisms. It is a hexose carbohydrate, meaning it has six carbon atoms, and is a structural component of many important molecules, such as glycoproteins, glycolipids, and proteoglycans. It is also involved in several metabolic pathways, including the synthesis of sialic acid, a sugar molecule found on the surface of cells. In addition, L-(-)-Fucose is important in the development of immunity and inflammation, as it is found in high concentrations in the human body.
科学的研究の応用
Role in Connective Tissue Aging :
- L-Fucose is integral to glycoconjugates in vertebrates and is involved in various cell interactions. Its properties, such as non-enzymatic interactions with macromolecules and effects on cell cultures (like stimulation of cell proliferation and inhibition of MMP-expression), are crucial in understanding age-related modifications in connective tissues (Péterszegi et al., 2003).
Inhibition of Plant Cell Wall Polysaccharide Fucosylation :
- L-Fucose is a common component of plant cell wall polysaccharides. Small molecule inhibitors like 2-fluoro-L-fucose (2F-Fuc) have been shown to inhibit the incorporation of L-Fucose into these polysaccharides, affecting plant growth and morphology. This highlights its potential in studying plant biology and bioengineering (Villalobos et al., 2015).
Production in Metabolically Engineered Bacteria :
- L-Fucose and its derivatives, with roles in diseases like cancer and rheumatoid arthritis, can be biosynthetically produced. Studies have demonstrated the production of perdeuterated L-fucose using glyco-engineered bacteria, which is significant for applications in structural biology and neutron macromolecular crystallography (Gajdos et al., 2020).
Microbial Synthesis for Industrial Applications :
- Metabolic engineering of Escherichia coli has led to high productivity of L-Fucose, showcasing its potential for large-scale industrial applications. This advancement is significant in pharmaceutical, cosmetic, and food industries (Meng et al., 2023).
Adaptation in Probiotic Bacteria :
- In Lactobacillus rhamnosus GG, a gene cluster for L-fucose metabolism facilitates adaptation to gastrointestinal conditions. This understanding is crucial for probiotics development and gut health research (Becerra et al., 2015).
Fucose's Role in Mammalian Physiology :
- Fucose's incorporation into glycans and its implications in immunity and cancer highlight its biological significance. Therapeutic advances in these areas have been driven by a deeper understanding of fucose's role (Schneider et al., 2017).
特性
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNRSAQSRJVSB-KCDKBNATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883845 | |
| Record name | L-(-)-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanal | |
CAS RN |
2438-80-4 | |
| Record name | Fucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Fucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Galactose, 6-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-(-)-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-deoxy-L-β-galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Elfucose | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28RYY2IV3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of L-(-)-Fucose?
A1: L-(-)-Fucose is represented by the molecular formula C6H12O5 and has a molecular weight of 164.16 g/mol.
Q2: Is there spectroscopic data available for L-(-)-Fucose?
A: Yes, researchers have utilized various spectroscopic techniques to characterize L-(-)-Fucose. These include 1H NMR and 13C NMR. []
Q3: How does L-(-)-Fucose contribute to bacterial infection?
A: L-(-)-Fucose is a component of the gastric mucus layer, particularly enriched in the pyloric gland area. This sugar serves as an adhesion factor for Helicobacter pylori, contributing to its colonization in the stomach. []
Q4: Can you elaborate on the role of L-(-)-Fucose in cancer?
A: Research suggests that altering the fucose salvage pathway, responsible for GDP-L-fucose production, influences melanoma progression. Increasing L-(-)-fucose levels can hinder invadopodia formation, structures crucial for tumor cell invasion, and decrease the breakdown of the extracellular matrix by these invadopodia. This effect appears to be linked to the promotion of α-1,2 fucosylation, a specific type of protein modification involving L-(-)-Fucose. []
Q5: Does L-(-)-Fucose play a role in fertilization?
A: Research in Drosophila suggests a potential role for L-(-)-fucose in fertilization. Drosophila sperm possess a surface-bound α-L-fucosidase, an enzyme that removes L-fucose. The egg surface, particularly the chorion, displays a polarized distribution of α-L-fucose residues, suggesting this enzyme might interact with these residues during fertilization. [] A similar interaction mediated by L-fucose has also been observed in the red alga Antithamnion sparsum, where it is involved in spermatial binding to trichogynes. []
Q6: Can L-(-)-Fucose be synthesized enzymatically?
A: Yes, enzymatic synthesis of GDP-L-(-)-Fucose is well-documented. One pathway utilizes GDP-D-mannose as a precursor, involving enzymes like GDP-D-mannose-4,6-dehydratase (Gmd) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG). This pathway is employed in engineered Saccharomyces cerevisiae for the production of 2'-fucosyllactose (2-FL), a beneficial human milk oligosaccharide. [] Another method involves the use of L-fucokinase and GDP-L-fucose pyrophosphorylase enzymes purified from pig kidney to synthesize labeled or unlabeled GDP-D-arabinopyranoside using GDP-D-[3H]arabinose as a precursor. []
Q7: What is the role of L-fucokinase in L-(-)-Fucose utilization?
A: L-fucokinase is a key enzyme in the L-(-)-Fucose metabolic pathway, responsible for phosphorylating L-(-)-Fucose to L-fucose 1-phosphate. Interestingly, this enzyme's activity can be modulated by various metabolites. It is inhibited by ADP and GDP-β-L-fucose, potentially indicating a feedback inhibition mechanism. Conversely, GMP and GDP-α-D-mannose stimulate L-fucokinase activity. []
Q8: How does the structure of L-(-)-Fucose relate to its biological activity?
A: The specific arrangement of hydroxyl groups on the L-(-)-Fucose molecule contributes significantly to its recognition by enzymes and lectins. Modifications to the fucose structure, such as sulfation, can significantly alter its binding affinity and biological activity. For instance, in sea urchin fertilization, the anomeric configuration (alpha or beta) of the glycosidic linkage in sulfated polysaccharides, including L-fucose-containing ones, plays a crucial role in their ability to induce the sperm acrosome reaction. []
Q9: Are there strategies to improve the stability or bioavailability of L-(-)-Fucose for potential therapeutic applications?
A9: While specific strategies depend on the application, researchers are exploring methods like encapsulation or chemical modification to enhance stability, solubility, and bioavailability of L-(-)-Fucose.
Q10: How is L-(-)-Fucose typically detected and quantified?
A: Several analytical techniques are employed for L-(-)-Fucose analysis, including High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence detection. These techniques offer high sensitivity and selectivity for accurate quantification. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


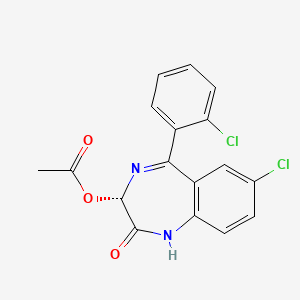
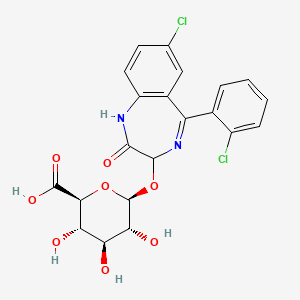
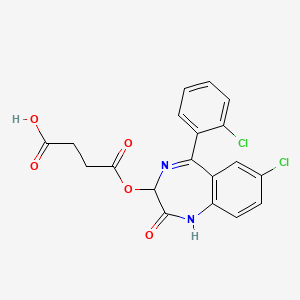


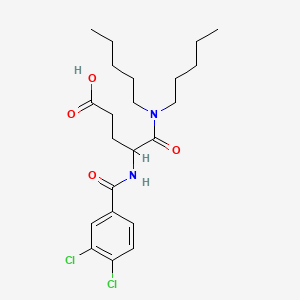
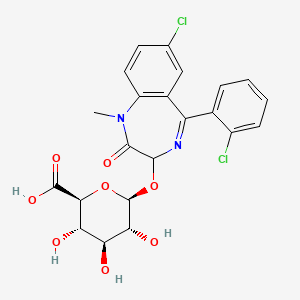


![(1S,8R)-5-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene](/img/structure/B1675142.png)


